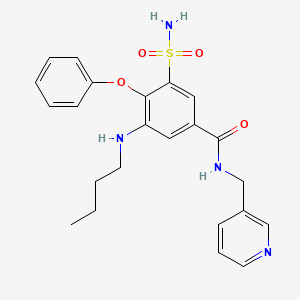

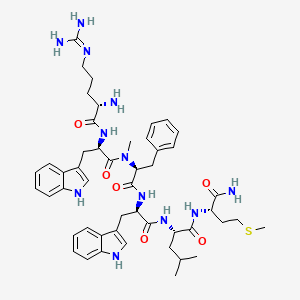

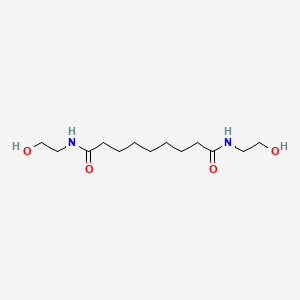

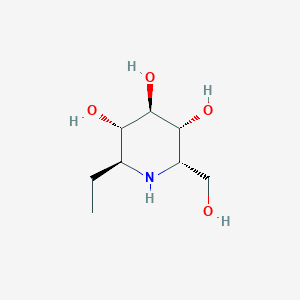

Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-

説明

The compound “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” are not well-documented. More research is needed to understand the chemical reactions this compound can undergo .科学的研究の応用

Electrochemical Analysis

Benzamide derivatives, like Bumetanide, demonstrate significant oxidative behavior in hydroalcoholic media. Their oxidation is irreversible and predominantly diffusion-controlled. This property has been utilized to develop a voltammetric method for the quantitative determination of Bumetanide in pharmaceuticals and urine samples, showcasing its potential in analytical chemistry (Legorburu, Alonso, & Jiménez, 1993).

Pharmaceutical Development

Benzamide derivatives have been actively researched in the pharmaceutical industry. They have been synthesized and evaluated as serotonin 4 receptor agonists, indicating their potential use in treating gastrointestinal motility disorders. The modification of their chemical structure influences their pharmacological profiles and oral bioavailability, making them candidates for new prokinetic agents (Sonda et al., 2003), (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Cancer Research

In cancer research, certain benzamide derivatives have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in angiogenesis and tumor growth. These compounds exhibit favorable pharmacokinetic properties and have demonstrated efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Antimicrobial Studies

N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for their antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. Some of these compounds have shown active antimicrobial properties, highlighting their potential in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Antitubercular Agents

Benzamide derivatives have also been reported for their potential as antitubercular agents. Specifically, 1-arylsulfonyl indoline-based benzamides have shown significant activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Lai et al., 2019).

将来の方向性

The future directions for research on “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

特性

IUPAC Name |

3-(butylamino)-4-phenoxy-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-2-3-12-26-20-13-18(23(28)27-16-17-8-7-11-25-15-17)14-21(32(24,29)30)22(20)31-19-9-5-4-6-10-19/h4-11,13-15,26H,2-3,12,16H2,1H3,(H,27,28)(H2,24,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBYGHMZVBDKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

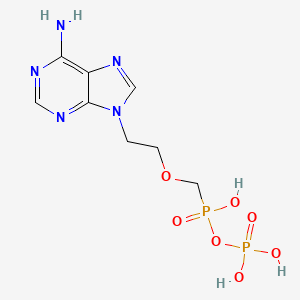

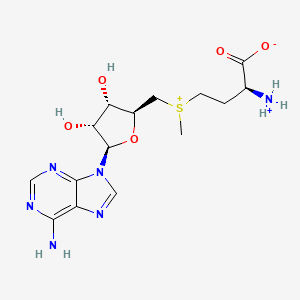

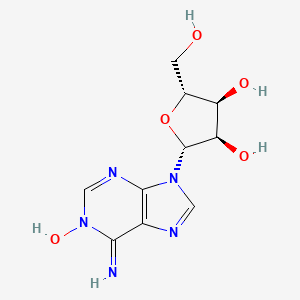

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)